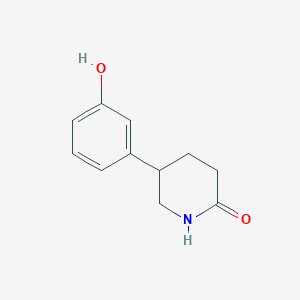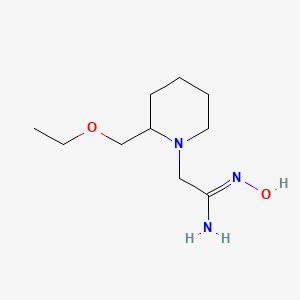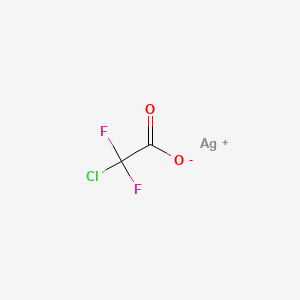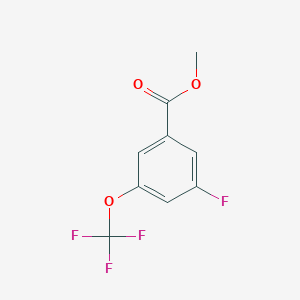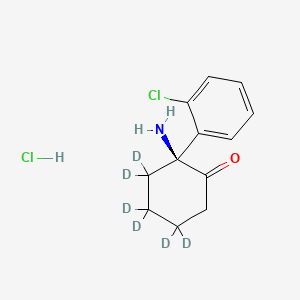![molecular formula C21H17ClO3 B13432510 4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol is an organic compound with the molecular formula C21H17ClO3 and a molecular weight of 352.81 g/mol. This compound is an intermediate in the synthesis of N,N-Dimethyl-4-hydroxymethoxy Clomiphene, which is used to prepare clomiphene and tamoxifen analogs as potential non-steroidal antiestrogens with antitumor activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boron reagents . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The choice of solvent, catalyst, and reaction parameters are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are used
Propiedades
Fórmula molecular |
C21H17ClO3 |
|---|---|
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
4-[2-chloro-1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C21H17ClO3/c1-25-19-12-6-16(7-13-19)21(22)20(14-2-8-17(23)9-3-14)15-4-10-18(24)11-5-15/h2-13,23-24H,1H3 |
Clave InChI |
KUIIVJFWKJNNGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



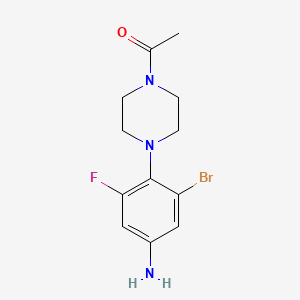
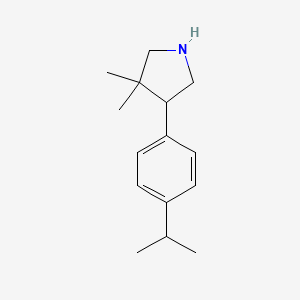
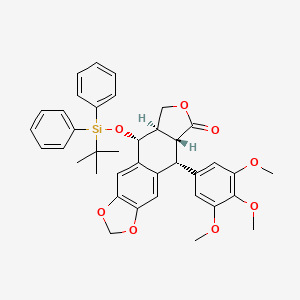
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
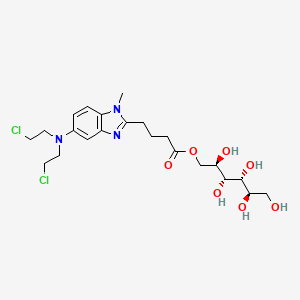
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
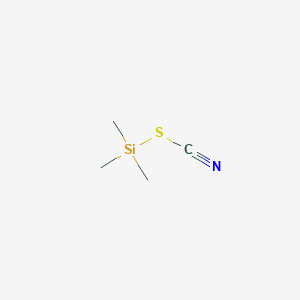
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
